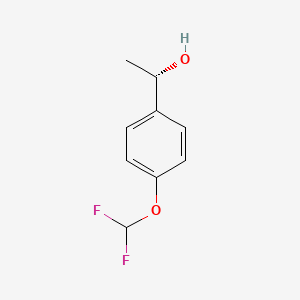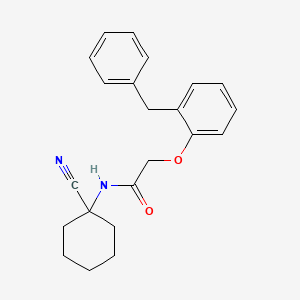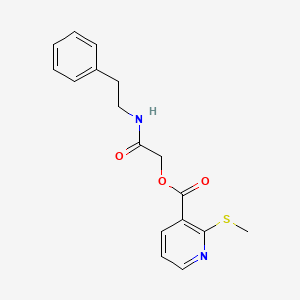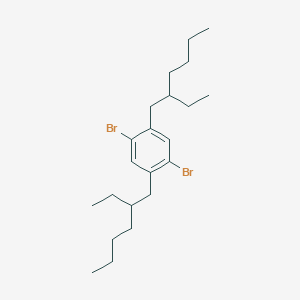
(4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)thio)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)thio)phenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a thioether linkage to an azetidine ring protected by a tert-butyloxycarbonyl (Boc) group. The unique structure of this compound makes it a valuable tool in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)thio)phenyl)boronic acid typically involves multiple steps. One common approach starts with the preparation of the azetidine ring, which is then protected with a tert-butyloxycarbonyl group. The protected azetidine is then coupled with a thiophenol derivative to form the thioether linkage. Finally, the phenyl ring is functionalized with a boronic acid group through a borylation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)thio)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The boronic acid group can be reduced to a borane.
Substitution: The Boc-protected azetidine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Borane derivatives.
Substitution: Various substituted azetidines.
Aplicaciones Científicas De Investigación
Chemistry
In organic chemistry, (4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)thio)phenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The azetidine ring and boronic acid group can interact with biological targets, making it a candidate for the development of enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers or catalysts, due to its unique functional groups.
Mecanismo De Acción
The mechanism of action of (4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)thio)phenyl)boronic acid depends on its application. In enzyme inhibition, the boronic acid group can form reversible covalent bonds with active site residues, such as serine or threonine, in proteases. This interaction can block the enzyme’s activity, making it a potential therapeutic agent.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Lacks the azetidine and thioether groups, making it less versatile in certain applications.
(4-(Methylthio)phenyl)boronic acid: Similar thioether linkage but lacks the azetidine ring.
(4-(Azetidin-3-yl)phenyl)boronic acid: Contains the azetidine ring but lacks the thioether linkage.
Uniqueness
(4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)thio)phenyl)boronic acid is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C14H20BNO4S |
|---|---|
Peso molecular |
309.2 g/mol |
Nombre IUPAC |
[4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]sulfanylphenyl]boronic acid |
InChI |
InChI=1S/C14H20BNO4S/c1-14(2,3)20-13(17)16-8-12(9-16)21-11-6-4-10(5-7-11)15(18)19/h4-7,12,18-19H,8-9H2,1-3H3 |
Clave InChI |
VOVXZFBDZFJCCM-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)SC2CN(C2)C(=O)OC(C)(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[4-(Allyloxy)phenyl]-3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357994.png)

![6-(2-Methoxybenzyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357996.png)



![N-{4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl}-3-phenyl-2-(1H-tetraazol-1-yl)propanamide](/img/structure/B13358025.png)
![3-bromo-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B13358030.png)
![(3S,4R)-4-{methyl[2-(methylamino)ethyl]amino}oxolan-3-ol](/img/structure/B13358031.png)

![1-{2-[1-(4-isopropylphenyl)-1H-tetraazol-5-yl]-2-adamantyl}piperazine](/img/structure/B13358041.png)
![tert-Butyl 9-(2-ethoxy-2-oxoethylidene)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B13358046.png)
